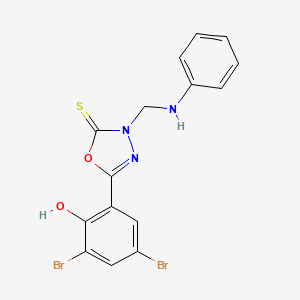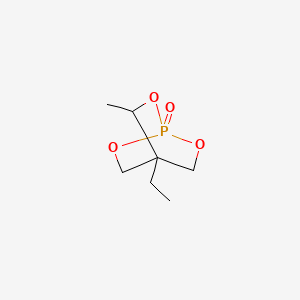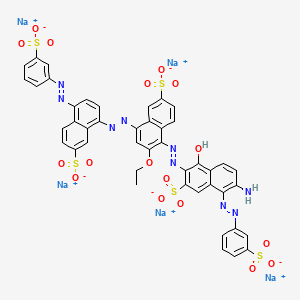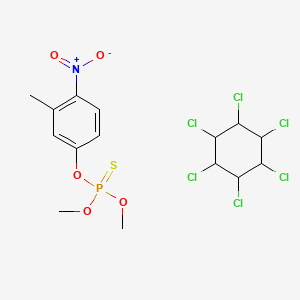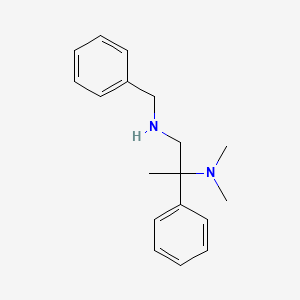
N-Benzyl-beta-(dimethylamino)-beta-methylphenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-beta-(dimethylamino)-beta-methylphenethylamine is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a benzyl group attached to the nitrogen atom, a dimethylamino group, and a methyl group on the beta position of the phenethylamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-beta-(dimethylamino)-beta-methylphenethylamine typically involves the following steps:
Starting Materials: The synthesis begins with phenethylamine as the core structure.
Benzylation: The phenethylamine is subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide. This step introduces the benzyl group to the nitrogen atom.
Dimethylation: The next step involves the introduction of the dimethylamino group. This can be achieved by reacting the intermediate with dimethylamine under appropriate conditions.
Methylation: Finally, the methyl group is introduced at the beta position through a methylation reaction using a suitable methylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-beta-(dimethylamino)-beta-methylphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-Benzyl-beta-(dimethylamino)-beta-methylphenethylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Benzyl-beta-(dimethylamino)-beta-methylphenethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to modulation of their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: The core structure of N-Benzyl-beta-(dimethylamino)-beta-methylphenethylamine, lacking the benzyl and dimethylamino groups.
N-Benzylphenethylamine: Similar structure but without the dimethylamino and methyl groups.
N,N-Dimethylphenethylamine: Lacks the benzyl and methyl groups.
Uniqueness
This compound is unique due to the presence of both the benzyl and dimethylamino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and enables a wide range of applications in scientific research.
Propiedades
Número CAS |
102586-24-3 |
|---|---|
Fórmula molecular |
C18H24N2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
1-N-benzyl-2-N,2-N-dimethyl-2-phenylpropane-1,2-diamine |
InChI |
InChI=1S/C18H24N2/c1-18(20(2)3,17-12-8-5-9-13-17)15-19-14-16-10-6-4-7-11-16/h4-13,19H,14-15H2,1-3H3 |
Clave InChI |
KAVNDXXDQVYJEU-UHFFFAOYSA-N |
SMILES canónico |
CC(CNCC1=CC=CC=C1)(C2=CC=CC=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


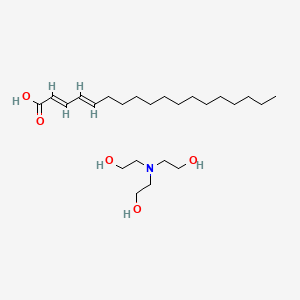
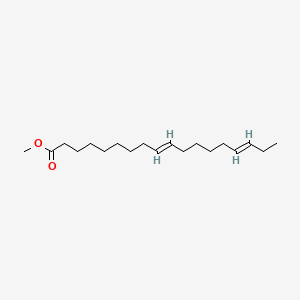
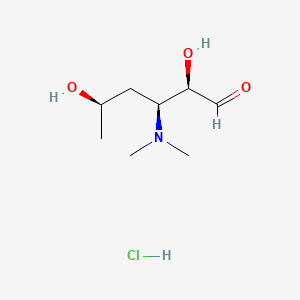
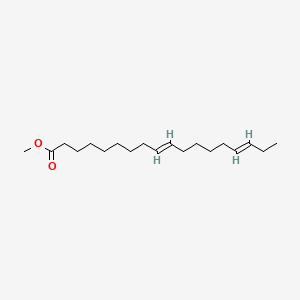
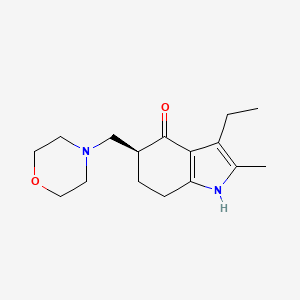
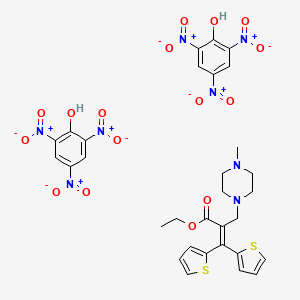
![4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylpyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12752715.png)
